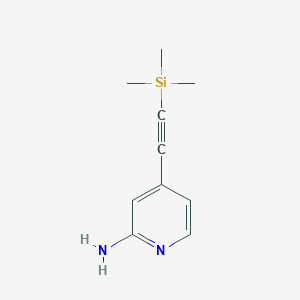

4-((Trimethylsilyl)ethynyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILAMTLBCGNNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Trimethylsilyl Ethynyl Pyridin 2 Amine

Reactivity at the Trimethylsilylethynyl Group

The trimethylsilylethynyl portion of the molecule is a focal point for a variety of chemical reactions, primarily involving the silicon-carbon and carbon-carbon triple bonds.

Desilylation Reactions and Terminal Alkyne Generation in 4-((Trimethylsilyl)ethynyl)pyridin-2-amine

The trimethylsilyl (B98337) (TMS) group serves as a protective group for the terminal alkyne. Its removal, or desilylation, is a crucial step to unmask the reactive terminal alkyne, 4-ethynylpyridin-2-amine (B1591997). This transformation is typically achieved under mild conditions, which preserves the other functional groups on the pyridine (B92270) ring. Common reagents for this purpose include fluorides, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or bases like potassium carbonate in methanol. nih.gov The ease of this deprotection step is fundamental to the utility of this compound in sequential reaction pathways.

The general reaction can be represented as: C₁₀H₁₄N₂Si + F⁻ → C₇H₆N₂ + (CH₃)₃SiF

This desilylation is often the initial step in a one-pot synthesis, where the generated terminal alkyne is immediately used in a subsequent reaction without isolation. nih.gov

Click Chemistry Applications with the Ethynyl (B1212043) Moiety of this compound

Following desilylation, the exposed terminal alkyne of the resulting 4-ethynylpyridin-2-amine is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." broadpharm.comlumiprobe.com This reaction facilitates the formation of a stable 1,2,3-triazole ring by reacting with an organic azide (B81097). broadpharm.comnih.gov The process is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. broadpharm.comlumiprobe.com

The versatility of this reaction has led to its application in various fields, including drug discovery and bioconjugation. nih.gov For instance, the triazole linkage is metabolically stable and can be used to connect the pyridin-2-amine scaffold to other molecules of interest, such as amino acids or pharmacophores, to create novel compounds with potential therapeutic applications. nih.govthermofisher.com

Table 1: Typical Components in a CuAAC Reaction

| Component | Role | Example |

|---|---|---|

| Alkyne | Substrate | 4-Ethynylpyridin-2-amine |

| Azide | Reaction Partner | Benzyl azide |

| Copper(I) Catalyst | Rate Acceleration | Copper(I) iodide, or generated in situ from CuSO₄ and a reducing agent |

| Ligand | Stabilizes Cu(I) | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate |

This table illustrates the typical components involved in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting the role of each component.

Hydration and Cycloaddition Reactions Involving the Alkyne Unit of this compound

The alkyne functionality in this compound can participate in various addition and cycloaddition reactions. While direct hydration of the TMS-protected alkyne is less common, the deprotected terminal alkyne can undergo hydration to form the corresponding methyl ketone under acidic conditions with a mercury catalyst.

More significantly, the alkyne can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.netnih.govmdpi.com Depending on the diene partner, this can lead to the formation of complex polycyclic and heterocyclic structures. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the alkyne in these transformations. For instance, intramolecular Diels-Alder reactions have been reported for related pyridazine (B1198779) systems containing alkyne side chains, leading to fused benzonitriles. researchgate.net Furthermore, the alkyne can participate in [3+2] cycloadditions with 1,3-dipoles like azides (as in click chemistry) or nitrile oxides to form five-membered heterocyclic rings. mdpi.com

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine scaffold exhibits reactivity at both the pyridine ring and the exocyclic amine group.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgquora.com This deactivation is further exacerbated in acidic media, where the pyridine nitrogen is protonated. rsc.org Any electrophilic attack that does occur is directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. libretexts.orgquora.com

In the case of this compound, the 2-amino group is an activating, ortho-, para-directing group. However, the ring nitrogen's deactivating effect is dominant. The interplay between the activating amino group and the deactivating ring nitrogen, along with the ethynyl substituent, makes predicting the precise outcome of EAS reactions complex. Nitration of pyridine itself, for example, requires harsh conditions and proceeds at the 3-position. quora.com

Nucleophilic Substitutions and Derivatizations at the Amine Functionality of this compound

The primary amine group at the 2-position is nucleophilic and can readily undergo a variety of derivatization reactions. researchgate.netnih.gov These include acylation, alkylation, and condensation with carbonyl compounds to form amides, secondary or tertiary amines, and imines, respectively. nih.govlibretexts.org

For instance, the amine can be acylated using acid chlorides or anhydrides. It can also be alkylated, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. libretexts.org The Gabriel synthesis, using a phthalimide (B116566) anion as a nitrogen source, is a method to achieve controlled mono-alkylation. libretexts.org

The nucleophilicity of the 2-amino group also allows for its participation in nucleophilic aromatic substitution (SₙAr) reactions on other activated aromatic rings. mdpi.com Furthermore, derivatization of the amine is a common strategy in medicinal chemistry to modify the properties of the parent molecule. nih.gov For example, oligosaccharides have been derivatized with 2-aminopyridine (B139424) for analysis by HPLC/MS. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethynylpyridin-2-amine |

| Tetrabutylammonium fluoride |

| Potassium carbonate |

| Benzyl azide |

| Copper(I) iodide |

| Copper(II) sulfate |

| Tris(benzyltriazolylmethyl)amine |

| Tris(3-hydroxypropyltriazolylmethyl)amine |

| Sodium ascorbate |

| Benzene |

| Pyridine |

Chelation and Coordination Behavior of the Pyridin-2-amine Group in this compound

The pyridin-2-amine moiety is a well-established motif in coordination chemistry, primarily due to its capacity to act as a bidentate ligand. pvpcollegepatoda.org It typically forms a stable five-membered chelate ring by coordinating to a metal center through both the lone pair of electrons on the pyridine ring nitrogen and the exocyclic amino group. pvpcollegepatoda.orgnih.gov This chelating behavior is fundamental to its role in forming stable transition metal complexes. pvpcollegepatoda.org The stability of these complexes is often enhanced as chelation reduces the toxicity associated with the free metal ions. pvpcollegepatoda.org

While bidentate chelation is the most common coordination mode for 2-aminopyridine ligands, other modes are possible depending on factors such as the steric bulk of the ligand and the electronic properties of the metal center. mdpi.comrsc.org In cases involving sterically hindered aminopyridine ligands, a rare monodentate η¹-coordination through only the pyridine nitrogen atom has been observed. mdpi.com This demonstrates that the coordination behavior can be finely tuned by modifying the ligand's structure. The electronic influence of the 4-ethynyl substituent in this compound can also modulate the electron density of the pyridine ring, thereby affecting its coordination properties.

Furthermore, the concept of hemilability is relevant, where a chelating ligand can reversibly dissociate one of its donor arms. rsc.org For pyridin-2-amine systems, this could manifest as a dynamic equilibrium between a bidentate (κ²-N,O or κ²-N,N) and a monodentate (κ¹-N) coordination mode, a property that can be crucial for catalytic activity by creating a vacant coordination site on the metal. rsc.org The coordination versatility of the 2-aminopyridine scaffold is highlighted by its ability to form diverse metal complexes, including polymeric structures and trinuclear metal complexes when functionalized with reactive groups like alkynes. researchgate.netmdpi.com

| Ligand Type | Metal Ion(s) | Observed Coordination Mode(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (General) | Transition Metals | Bidentate (Pyridine-N, Amine-N) | Varies (e.g., Octahedral) | pvpcollegepatoda.org |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II) | Bidentate (Amine-N, Thiol-S) | Tetrahedral | nih.gov |

| Bulky N-Aryl Aminopyridine | Fe(II) | Monodentate (η¹-Pyridine-N) | Distorted Trigonal Pyramidal / Tetrahedral | mdpi.com |

| Alkynyl-Iminopyridine | Ni(II), Zn(II), Cd(II), Cu(II) | Tridentate | Distorted Square Planar (for Cu) | researchgate.net |

| 2-Pyridonate | Transition Metals | κ¹-N, κ¹-O, κ²-N,O, Bridging (μ₂-N,O) | Varies | rsc.org |

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency by saving reagents and reducing waste. arkat-usa.org The multifunctionality of this compound makes it an excellent candidate for such reactions. The presence of distinct reactive sites—the nucleophilic amine, the heterocyclic ring system, and the versatile trimethylsilyl-alkyne—enables a variety of sequential transformations for the assembly of fused polycyclic heterocycles. researchgate.net

Sequential Transformations for Complex Structure Assembly

The construction of complex heterocyclic systems from this compound or its precursors often involves sequential reactions that capitalize on its multiple functional groups. A prominent strategy is the tandem Sonogashira coupling followed by a cyclization reaction. researchgate.netnih.gov This sequence typically begins with a 2-amino-4-halopyridine, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with an appropriate terminal alkyne to install the alkynyl moiety. researchgate.net The resulting intermediate, which possesses both the alkyne and the 2-aminopyridine functionalities, is then primed for a subsequent intramolecular cyclization step.

This cyclization can proceed through various pathways. For example, the amino group can act as an internal nucleophile, attacking the alkyne (often activated by a metal catalyst or electrophile) to form a new fused ring. This approach is widely used for creating fused nitrogen-containing heterocycles. ias.ac.in Such cascade reactions can lead to the formation of diverse and complex polycyclic skeletons, which are often important cores for biologically active compounds. arkat-usa.orgwm.edu For instance, tandem reactions involving a Sonogashira coupling followed by a 6-endo-dig cyclization have been effectively used to synthesize tricyclic lactones from related bromo-carboxylic acid precursors. nih.gov

One-Pot Synthesis Strategies Utilizing the Multifunctionality of this compound

One-pot syntheses represent a significant advancement in chemical synthesis, enhancing step-economy by combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov The diverse reactivity of this compound is highly amenable to such strategies, allowing for the rapid assembly of complex molecules.

A powerful one-pot strategy involves combining a multicomponent reaction with a subsequent cyclization. For example, the Groebke–Blackburn–Bienaymé reaction (GBBR), which utilizes a 2-aminopyridine, an aldehyde, and an isocyanide, can be used to construct an imidazo[1,2-a]pyridine (B132010) core. nih.gov If this reaction is performed on this compound (after TMS deprotection), the resulting product still contains the reactive terminal alkyne. This alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction in the same pot, leading to complex bis-heterocyclic structures. nih.gov

Another effective one-pot approach is the tandem Sonogashira coupling/cyclization. nih.gov In this scenario, a 2-amino-4-halopyridine can be coupled with a terminal alkyne, and the resulting intermediate can be induced to cyclize without isolation, streamlining the synthesis of fused pyridine systems. nih.gov Such methods are not only efficient but also allow for significant molecular diversity by simply varying the coupling partners. Research has demonstrated the feasibility of one-pot, two-step syntheses of complex alkynyl selenides from related imidazo[1,2-a]pyridines and terminal alkynes, showcasing the power of tandem copper-catalyzed reactions. researchgate.net Similarly, one-pot procedures involving hydroxyl group activation followed by a copper-free Sonogashira cross-coupling have been developed for the synthesis of complex alkynyl-conjugated amino acids, a strategy that could be adapted for modifying the 2-aminopyridine scaffold. nih.gov

| Reaction Strategy | Key Reactants | Key Transformations | Product Class | Reference |

|---|---|---|---|---|

| Tandem Sonogashira/6-Endo-dig Cyclization | 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid, Terminal Alkynes | Pd/Cu-catalyzed C-C coupling; Lactonization | Tricyclic Lactones | nih.gov |

| GBBR/CuAAC Strategy | 2-Aminopyridine, Aldehyde, Isocyanide, Azide, Alkyne | Multicomponent reaction; Click-chemistry | Imidazo[1,2-a]pyridine-1,2,3-triazoles | nih.gov |

| Tandem Selenation | 2-Arylimidazo[1,2-a]pyridines, Selenium, Terminal Alkynes | Cu-catalyzed C-Se bond formation; C-C coupling | Alkynyl Imidazopyridinyl Selenides | researchgate.net |

| One-Pot Alkynylation | Tyrosine derivative, Terminal Alkynes | Hydroxyl activation; Copper-free Sonogashira | Alkynyl-conjugated Phenylalanines | nih.gov |

| Reductive Alkynylation/Tandem Cyclization | δ-Keto Amide, Terminal Alkyne | Ir/Cu catalyzed reductive alkynylation; Pd-catalyzed cyclization | Indolizidine Alkaloids | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Trimethylsilyl Ethynyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-((Trimethylsilyl)ethynyl)pyridin-2-amine, a complete NMR analysis would provide unambiguous evidence for its constitution and the chemical environment of each atom.

¹H, ¹³C, and ²⁹Si NMR Analysis of this compound

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring, the amine group, and the trimethylsilyl (B98337) (TMS) group. The pyridine protons would appear as a set of coupled signals in the aromatic region, with their chemical shifts and coupling constants reflecting their positions relative to the amino and ethynyl (B1212043) substituents. The amine protons would likely appear as a broad singlet, and the nine equivalent protons of the TMS group would give a sharp, intense singlet in the upfield region (around 0.2 ppm).

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The two quaternary carbons of the ethynyl group would be of particular interest, appearing in the typical alkyne region of the spectrum. The carbons of the pyridine ring would have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ethynylsilyl moiety. The single carbon signal for the TMS group would be found at a high field.

A ²⁹Si NMR spectrum would provide direct evidence for the silicon atom, with its chemical shift being characteristic of a silicon atom single-bonded to a carbon atom of an alkyne and three methyl groups.

Table 1: Hypothetical NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 - 8.0 | d | H-6 |

| ¹H | ~6.5 - 6.7 | dd | H-5 |

| ¹H | ~6.3 - 6.5 | d | H-3 |

| ¹H | ~4.5 - 5.5 | br s | -NH₂ |

| ¹H | ~0.2 | s | -Si(CH₃)₃ |

| ¹³C | ~160 | s | C-2 |

| ¹³C | ~150 | s | C-6 |

| ¹³C | ~140 | s | C-4 |

| ¹³C | ~115 | s | C-5 |

| ¹³C | ~108 | s | C-3 |

| ¹³C | ~105 | s | C≡C-Si |

| ¹³C | ~95 | s | Py-C≡C |

| ¹³C | ~0.0 | s | -Si(CH₃)₃ |

| ²⁹Si | ~-20 to -15 | s | -Si(CH₃)₃ |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

To definitively assign the signals observed in the 1D NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for assigning the quaternary carbons, including the C-2, C-4, and the two alkyne carbons, by observing their correlations with nearby protons. For instance, the TMS protons would show a correlation to the adjacent alkyne carbon.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the amine, the ethynyl, and the trimethylsilyl groups.

Key expected vibrational bands would include:

N-H stretching: Typically observed in the region of 3500-3300 cm⁻¹ as one or two sharp bands for the primary amine.

C≡C stretching: The carbon-carbon triple bond stretch would be a key indicator. In terminal alkynes, this is a weak to medium band around 2150-2100 cm⁻¹. The substitution with a silicon atom would influence its position and intensity.

C-H stretching and bending: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the TMS group would be just below 3000 cm⁻¹.

Si-C stretching and bending: Vibrations associated with the trimethylsilyl group would be expected in the fingerprint region, typically around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3450 - 3300 | IR, Raman |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 2960 - 2850 | IR, Raman |

| C≡C stretch | 2160 - 2140 | IR, Raman |

| N-H bend | 1640 - 1590 | IR |

| Aromatic C=C/C=N stretch | 1600 - 1450 | IR, Raman |

| Si-CH₃ symmetric bend | ~1250 | IR |

| Si-CH₃ rock | ~840 | IR |

High-Resolution Mass Spectrometry for Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₄N₂Si, HRMS would be expected to provide a measured mass that is extremely close to its calculated exact mass. This would serve as a definitive confirmation of its elemental composition.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Should a suitable single crystal of this compound or one of its derivatives be grown, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique would yield a three-dimensional model of the molecule.

Determination of Molecular Conformation and Crystal Packing

The X-ray diffraction data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the pyridine ring and the geometry around the alkyne and silicon atom. Furthermore, the analysis would elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the amine group and the pyridine nitrogen, or π-π stacking between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Analysis of Intermolecular Interactions in Solid State

The molecular architecture of this compound is characterized by several key functional groups that are poised to dictate its solid-state packing arrangement through a variety of intermolecular interactions. These include the 2-amino group, the pyridine ring nitrogen, the π-system of the ethynyl group, and the bulky, non-polar trimethylsilyl (TMS) group. The interplay of these features suggests a complex network of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding:

The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The 2-amino group (—NH₂) is a potent hydrogen bond donor, while the pyridinyl nitrogen atom is an effective hydrogen bond acceptor. This configuration is highly conducive to the formation of intermolecular N—H···N hydrogen bonds.

π-Interactions:

The pyridine ring, being an electron-deficient aromatic system, can participate in π-stacking interactions. These interactions would likely involve the stacking of parallel pyridine rings of adjacent molecules. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electrostatic and van der Waals forces between the rings. The ethynyl group also contributes to the π-system of the molecule and could be involved in π-stacking or other π-related interactions.

Other Weak Interactions:

In addition to the primary hydrogen bonding and π-stacking, weaker interactions are also expected to play a role in the solid-state structure. These include:

C—H···π interactions: The hydrogen atoms of the trimethylsilyl group or the pyridine ring could interact with the π-electron cloud of an adjacent pyridine or ethynyl group.

van der Waals forces: The bulky and hydrophobic trimethylsilyl groups are likely to engage in significant van der Waals interactions, which will influence the steric packing of the molecules in the crystal lattice.

The combination of these varied intermolecular forces would result in a highly organized and stable three-dimensional crystal structure. A detailed understanding of these interactions is fundamental for crystal engineering and for predicting the physicochemical properties of the solid material.

| Interaction Type | Donor | Acceptor | Probable Geometry |

| Hydrogen Bond | Amino Group (N-H) | Pyridinyl Nitrogen (N) | Dimeric motifs or extended chains |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced or face-to-face |

| C-H···π Interaction | C-H (TMS or Pyridine) | π-system (Pyridine or Ethynyl) | T-shaped or parallel-displaced |

| van der Waals | Trimethylsilyl Group | Trimethylsilyl Group | Close packing, space-filling |

Computational and Theoretical Investigations of 4 Trimethylsilyl Ethynyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For 4-((Trimethylsilyl)ethynyl)pyridin-2-amine, these methods can map out electron distribution, identify reactive centers, and quantify molecular orbital energies.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a robust computational method for modeling the electronic structure of molecules. DFT calculations can predict the optimized geometry of this compound, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule.

DFT studies are instrumental in understanding the electronic properties by modeling the electron density distribution. researchgate.net This analysis helps in identifying the regions of the molecule that are electron-rich or electron-deficient. For this compound, the pyridine (B92270) ring's C4 position, due to the electron-withdrawing nature of the nitrogen atom, and the ethynyl (B1212043) group are predicted to be key sites for electrophilic and nucleophilic attacks, respectively. researchgate.net The presence of the amino group at the 2-position and the trimethylsilyl (B98337) group further modulates the electronic landscape of the pyridine ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(amino) | ~1.35 Å |

| C4-C(ethynyl) | ~1.44 Å | |

| C(ethynyl)-C(silyl) | ~1.21 Å | |

| C(ethynyl)-Si | ~1.85 Å | |

| Bond Angle | N1-C2-N(amino) | ~117° |

| C3-C4-C(ethynyl) | ~121° | |

| C4-C(ethynyl)-C(silyl) | ~178° | |

| Dihedral Angle | C5-C4-C(ethynyl)-Si | ~0° (planar) |

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation. These values are based on typical bond lengths and angles for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating its nucleophilic character. The LUMO, conversely, is likely distributed over the ethynyl group and the pyridine ring, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Predicted Energy (eV) | Localization |

| HOMO | -5.0 to -6.0 | Aminopyridine ring |

| LUMO | -1.0 to -2.0 | Ethynyl group and pyridine ring |

| HOMO-LUMO Gap | 3.0 to 5.0 | - |

Note: These energy values are estimations based on DFT calculations for analogous aromatic and heterocyclic compounds. The exact values depend on the computational level of theory. malayajournal.org

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a common and important transformation is the Sonogashira coupling, which is often used in its synthesis. researchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org

Computational studies can model the entire catalytic cycle of the Sonogashira reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org By calculating the energies of intermediates and transition states, researchers can determine the most favorable reaction pathway and identify the rate-determining step. For the synthesis of this compound, this would typically involve the coupling of a 4-halopyridin-2-amine with trimethylsilylacetylene (B32187). researchgate.net Computational models can help optimize reaction conditions by predicting the effect of different ligands, solvents, and bases on the reaction energetics.

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei. researchgate.net Comparing the computed spectra with experimental data can confirm the molecular structure.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| ¹H (Pyridine) | 6.5 - 8.5 | 6.8 - 8.5 researchgate.net |

| ¹H (TMS) | ~0.2 | 0.15 - 0.25 researchgate.net |

| ¹³C (Pyridine) | 110 - 160 | - |

| ¹³C (Ethynyl) | 90 - 105 | 90 - 100 researchgate.net |

| ¹³C (TMS) | ~0 | 0 - 5 researchgate.net |

Note: Predicted values are based on general ranges for similar structures and can be refined with specific computational methods. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations.

Table 4: Key Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch (amino) | 3300 - 3500 | - |

| C≡C Stretch (alkyne) | ~2150 | ~2100 researchgate.net |

| Si-C Stretch (TMS) | ~1250 | ~1250 researchgate.net |

| Pyridine Ring Vibrations | 1400 - 1600 | - |

Conformational Analysis and Tautomerism Studies of this compound

Conformational Analysis: The flexibility of this compound primarily arises from the rotation around the C(ethynyl)-Si bond and the C4-C(ethynyl) bond. Computational methods can be used to perform a potential energy surface (PES) scan to identify the most stable conformers and to calculate the energy barriers for rotation between them. ekb.eg The rotation of the bulky trimethylsilyl group is expected to have a relatively low energy barrier.

Tautomerism: The 2-aminopyridine (B139424) moiety of the molecule can potentially exist in two tautomeric forms: the amino form (this compound) and the imino form (4-((trimethylsilyl)ethynyl)-1H-pyridin-2-imine). Computational studies on 2-aminopyridine and its derivatives have shown that the amino form is generally the more stable tautomer. researchgate.netnih.gov DFT calculations can quantify the energy difference between these tautomers, providing insight into their relative populations at equilibrium. For this compound, the amino tautomer is predicted to be overwhelmingly dominant.

Applications of 4 Trimethylsilyl Ethynyl Pyridin 2 Amine As a Research Building Block

Role in the Synthesis of Advanced Organic Materials

The rigid, planar structure of the pyridine (B92270) ring combined with the linear ethynyl (B1212043) group makes 4-((trimethylsilyl)ethynyl)pyridin-2-amine an ideal building block for creating extended π-conjugated systems. These systems are the cornerstone of many advanced organic materials.

Precursor for Optoelectronic Materials (e.g., Conjugated Polymers, Small Molecules)

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on materials that can efficiently transport charge and emit light. researchgate.netresearchgate.net Conjugated polymers and small molecules derived from building blocks like this compound are prime candidates for these applications. The synthesis of such materials typically involves two key steps:

Desilylation: The protective trimethylsilyl (B98337) (TMS) group is removed under mild conditions to expose the terminal alkyne, yielding 4-ethynylpyridin-2-amine (B1591997).

Cross-Coupling: The exposed alkyne undergoes palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, with various aryl or vinyl halides. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction extends the π-conjugated system by forming new carbon-carbon bonds. wikipedia.org

Through polymerization or the synthesis of discrete small molecules, this approach can lead to materials with tailored electronic and photophysical properties. For instance, polymers incorporating pyridine units can exhibit desirable electron-transporting characteristics. While specific polymers derived directly from this compound are not extensively documented in publicly available literature, the photophysical properties of related poly-4-vinylpyridine polymers containing metal complexes have been studied, demonstrating how the polymer backbone influences properties like resonance energy transfer. scirevfew.net The incorporation of such building blocks into conjugated polymers is a known strategy to fine-tune their properties for applications in OLEDs. researchgate.net

Table 1: Potential Photophysical Properties of Materials Derived from this compound This table is illustrative and based on properties of similar conjugated materials used in optoelectronics.

| Property | Typical Range/Characteristic | Relevance in Optoelectronics |

|---|---|---|

| Absorption Maximum (λmax) | 350-450 nm | Determines the wavelengths of light the material absorbs. |

| Emission Maximum (λem) | 450-600 nm | Defines the color of light emitted in an OLED. |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Measures the efficiency of the light emission process. researchgate.net |

| HOMO/LUMO Energy Levels | -5.0 to -6.0 eV (HOMO) / -2.0 to -3.0 eV (LUMO) | Crucial for matching with other layers in an OLED for efficient charge injection. |

Building Block for Ligands in Coordination Chemistry

The 2-aminopyridine (B139424) moiety of the title compound is a classic bidentate chelating ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. purdue.edu This allows for the formation of stable five-membered chelate rings with a variety of transition metals. wikipedia.org The resulting metal complexes have diverse applications in catalysis, materials science, and medicine.

The synthesis of these ligands can be further diversified by reacting the amino group or the ethynyl group to create more complex, multidentate ligands. The electronic properties of the resulting ligand, and consequently the coordinated metal center, can be fine-tuned by modifications at the alkyne position. This tunability is a key aspect in the rational design of functional metal complexes. fu-berlin.de

Table 2: Potential Coordination Complexes with Ligands from this compound

| Transition Metal Ion | Typical Coordination Number | Potential Geometry | Potential Applications |

|---|---|---|---|

| Copper(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Antimicrobial agents wikipedia.org |

| Palladium(II) | 4 | Square Planar | Cross-coupling catalysis nih.gov |

| Ruthenium(II) | 6 | Octahedral | Photoredox catalysis, Luminescent sensors researchgate.netfu-berlin.de |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Magnetic materials researchgate.net |

| Zinc(II) | 4 | Tetrahedral | Fluorescent materials, Lewis acid catalysis wikipedia.org |

Application in Catalysis Research

The ability to form stable complexes with transition metals makes derivatives of this compound highly valuable in the field of catalysis.

As a Ligand Precursor for Transition Metal Catalysis

The ligands synthesized from this compound can be used to create homogeneous or heterogeneous catalysts. The performance of a metal catalyst is highly dependent on the electronic and steric properties of its surrounding ligands. Research on ruthenium(II) complexes has shown that the incorporation of pyridyl-mesoionic carbene ligands can significantly tune the photoredox activity of the complex, making them stronger photoreductants. fu-berlin.de Similarly, ligands derived from this compound could be used to modulate the properties of catalysts for a variety of organic transformations, including C-H activation and cross-coupling reactions. researchgate.net

As a Substrate in Novel Catalytic Transformations

Beyond its role in forming ligands, this compound, particularly after deprotection to 4-ethynylpyridin-2-amine, is an excellent substrate for catalytic reactions that build molecular complexity. The Sonogashira coupling reaction is a prime example, where the terminal alkyne of the deprotected compound can be coupled with a wide range of aryl or vinyl halides. fu-berlin.denih.gov This reaction provides a powerful and direct method for synthesizing molecules with extended conjugation, which are often precursors to pharmaceuticals, agrochemicals, and advanced materials.

Table 3: Illustrative Sonogashira Coupling Reactions with 4-Ethynylpyridin-2-amine

| Aryl Halide Coupling Partner | Catalyst System | Potential Product Application |

|---|---|---|

| Iodobenzene | Pd(PPh3)2Cl2, CuI, Et3N | Core structure for fluorescent dyes |

| 4-Bromonitrobenzene | Pd(PPh3)2Cl2, CuI, Et3N | Precursor for nonlinear optical materials |

| 2-Iodothiophene | Pd(PPh3)2Cl2, CuI, Et3N | Building block for conducting polymers |

| 9,10-Dibromoanthracene | Pd(PPh3)4, CuI, Et3N | Component of blue-emitting materials for OLEDs |

Development of Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. They can be used to visualize cellular components, track biological processes, or inhibit specific enzymes. The aminopyridine scaffold is known to be a good fluorophore, and its derivatives are being explored for these purposes. mdpi.com

The structure of this compound is well-suited for the development of such probes. The terminal alkyne, after deprotection, is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows the aminopyridine fluorophore to be covalently attached to a biomolecule of interest (e.g., a protein or nucleic acid) that has been tagged with an azide (B81097) group. mdpi.com

For example, a non-fluorescent probe containing an azide group can be designed. Upon "clicking" with an alkyne-functionalized target, a highly fluorescent triazole is formed, leading to a significant increase in fluorescence. This "turn-on" response is highly desirable for bioimaging applications, as it minimizes background signal. mdpi.com Furthermore, derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases and other enzymes, such as USP7, highlighting the potential of this scaffold in developing targeted chemical probes and therapeutic agents. nih.govnih.gov

Synthesis of Fluorescent Tagging Agents

The unique structure of this compound makes it an excellent starting material for the synthesis of novel fluorescent dyes and tagging agents. The 2-aminopyridine moiety itself can serve as a core fluorophore. mdpi.com The fluorescence properties of such compounds, including their emission wavelength and quantum yield, can be systematically modified by extending the π-conjugated system.

The trimethylsilyl (TMS)-protected ethynyl group at the 4-position is crucial for this purpose. The TMS group acts as a protecting group for the terminal alkyne, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This TMS group can be selectively removed under mild conditions to reveal the terminal alkyne. This reactive alkyne is then available for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.

In a typical synthetic strategy, the deprotected ethynylpyridine derivative can be coupled with a range of aryl or heteroaryl halides. This reaction extends the electronic conjugation of the aminopyridine fluorophore, often leading to significant changes in its photophysical properties. For instance, coupling the scaffold with different aromatic systems can tune the emission from the blue to the green region of the spectrum and enhance the fluorescence quantum yield. This modular approach allows for the rational design of fluorescent probes with specific excitation and emission characteristics tailored for particular imaging applications.

Research has shown that substituted aminopyridines can exhibit favorable fluorescence characteristics, with quantum yields that can be optimized through chemical derivatization. mdpi.com The ability to use building blocks like this compound is central to creating diverse libraries of fluorescent compounds for screening and development. researchgate.net

Table 1: Synthetic Reactions for Developing Fluorescent Agents

| Reaction Type | Role of this compound | Potential Outcome |

|---|---|---|

| TMS Deprotection | Precursor providing a terminal alkyne | Reactive intermediate for subsequent coupling |

| Sonogashira Coupling | Alkyne-containing building block | Extension of π-conjugation with aryl/heteroaryl groups to tune fluorescence |

| Click Chemistry | Alkyne source for bioorthogonal ligation | Attachment of the fluorophore to biomolecules or other probes |

Preparation of Scaffolds for Chemical Biology Research

Beyond fluorescence, this compound serves as a foundational scaffold for creating diverse molecular structures for chemical biology research. A scaffold in this context is a core molecular framework upon which a variety of substituents can be systematically placed, generating a library of related compounds for screening purposes. The pyridine ring is recognized as an attractive and privileged scaffold in medicinal and chemical biology research. nih.gov

The functional groups on this compound allow for its elaboration into more complex heterocyclic systems. For example, the aminopyridine unit can participate in cyclization reactions to form fused ring systems like pyrrolopyridines (azaindoles). nih.gov Azaindole derivatives have been identified as important scaffolds for probes used in biological imaging. nih.gov

The most significant feature for its use as a chemical biology scaffold is the TMS-protected alkyne. After deprotection, the terminal alkyne becomes a key handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological environments without cross-reacting with native functional groups. This allows researchers to "click" the pyridine-based scaffold onto biomolecules (like proteins or nucleic acids) or other molecular probes that have been tagged with an azide group. mdpi.com

This building block, therefore, enables the construction of bifunctional molecules. One part of the molecule, derived from the aminopyridine scaffold, can be designed to have specific physicochemical properties, while the alkyne handle allows it to be attached to a target of interest. This strategy is fundamental in creating tools to probe biological processes, map molecular interactions, and develop new assay formats, all without a focus on a specific therapeutic outcome.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

Future Research Directions for 4 Trimethylsilyl Ethynyl Pyridin 2 Amine

Exploration of Novel Reactivity Patterns

The trifunctional nature of 4-((trimethylsilyl)ethynyl)pyridin-2-amine—comprising the pyridine (B92270) ring, the amino group, and the silyl-protected alkyne—offers a rich landscape for exploring novel chemical transformations. Future research could systematically investigate the chemoselectivity and reactivity of each functional group.

The terminal alkyne, protected by the trimethylsilyl (B98337) (TMS) group, is a focal point for reactivity studies. While the TMS group provides stability, it can be selectively removed to liberate the terminal alkyne for subsequent reactions. A primary area of future research would be its participation in various cycloaddition reactions. For instance, inspired by studies on other N-heterocycles, the alkyne could act as a dienophile in intramolecular Diels-Alder reactions to construct fused heterocyclic systems. Research on pyridazinecarbonitriles with alkyne side chains has shown they undergo thermally induced intramolecular [4+2] cycloadditions to form fused benzonitriles. researchgate.net Similar strategies could be applied to derivatives of 4-ethynylpyridin-2-amine (B1591997) to create novel polycyclic aromatic systems. Furthermore, [3+2] cycloadditions with azides or nitrile oxides could be explored to synthesize phosphorylated pyrazolo[1,5-a]pyridine (B1195680) derivatives, a reaction class that has been demonstrated with other alkynylphosphonates. mdpi.com

The pyridine ring itself, particularly when activated, can participate in unique transformations. The chemistry of pyridynes, highly reactive intermediates, offers another avenue. Studies on 3,4-pyridynes have shown that substituents can direct the regioselectivity of nucleophilic additions and cycloadditions. nih.gov Future work could explore the generation of a pyridyne from a suitably derivatized this compound and study how the remaining substituents guide its subsequent reactions to create highly functionalized pyridines.

The amino group at the 2-position can be readily functionalized through N-alkylation, acylation, or used as a directing group for further reactions on the pyridine ring. nih.gov Its nucleophilicity can be modulated to control reaction sequences, allowing for the construction of more complex molecules, such as those found in medicinal chemistry scaffolds. nih.gov

A summary of potential reaction types for exploration is presented below.

| Reaction Type | Potential Outcome | Analogous Research Precedent |

| Intramolecular [4+2] Cycloaddition | Fused Pyridine Systems | Cycloaddition of alkynyl-substituted pyridazinecarbonitriles. researchgate.net |

| [3+2] Cycloaddition | Fused Heterocyclic Phosphonates | Reaction of alkynylphosphonates with heterocyclic N-imines. mdpi.com |

| Pyridyne Intermediate Chemistry | Regioselective Functionalization | Regiocontrolled reactions of substituted 3,4-pyridynes. nih.gov |

| Nucleophilic Aromatic Substitution | Derivatization of the Pyridine Ring | Cascade SNAr/cycloaddition with related silylethynyl phenols. nih.gov |

Integration into Supramolecular Assemblies

The distinct functional groups of this compound make it an excellent candidate for designing and constructing complex supramolecular structures. The pyridine nitrogen and the exocyclic amino group are classic hydrogen bond acceptors and donors, respectively. These features can be exploited to form predictable and stable hydrogen-bonding networks.

Future research should focus on co-crystallization studies with various hydrogen bond donors and acceptors to understand its assembly patterns. The analysis of crystal structures of related aminopyridine compounds reveals that intermolecular N—H⋯N hydrogen bonds are a dominant feature, often leading to the formation of one- or two-dimensional networks. nih.govresearchgate.net The interplay between the amino group, the pyridine nitrogen, and potential co-formers could lead to the rational design of crystals with specific architectures. General rules for hydrogen-bonded crystals suggest that all available donors and acceptors will be utilized in order of interaction strength, a principle that could be tested and refined with this molecule. nih.gov

Beyond hydrogen bonding, the pyridine nitrogen is a potent metal-coordinating site. This opens the door to its use as a ligand in metal-organic frameworks (MOFs) or coordination polymers. Research on other pyridylamide and aminopyridine ligands has demonstrated their ability to form diverse 2D and 3D frameworks with transition metals. silicycle.comresearchgate.net The ethynylsilyl group adds another dimension; it can act as a secondary binding site through π-interactions or be deprotected to the terminal alkyne, which can also coordinate to metals or be used in post-synthesis modification of the framework via "click" chemistry. mdpi.com The combination of a strong coordination site (pyridine) and a modifiable functional group (alkyne) makes it a versatile building block for multifunctional materials.

| Supramolecular Application | Key Functional Groups | Potential Outcome | Relevant Studies |

| Hydrogen-Bonded Networks | Pyridine Nitrogen, Amino Group | Formation of 1D chains, 2D sheets, or 3D architectures. | Crystal structures of aminopyridine carboximidamides and salts. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Pyridine Nitrogen (ligation), Alkyne (modification) | Porous materials for catalysis, gas storage, or sensing. | MOFs derived from pyridylamide and aminopyridine ligands. silicycle.comresearchgate.net |

| Self-Assembled Monolayers | Amino and Pyridine Groups | Surface modification for electronics or nucleation layers. | 4-aminopyridine monolayers as nucleation inducers for electrodes. |

Development of Microfluidic Synthesis Methods

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and potential for higher yields and purity. sci-hub.se Developing microfluidic methods for the synthesis of this compound represents a significant future research direction.

The primary synthetic route to this compound is the Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is well-suited for adaptation to continuous flow systems. Research has already demonstrated that various catalytic reactions, including the oxidation of heterocyclic amines and other N-heterocycle syntheses, can be successfully performed in microreactors. nih.govnih.gov

A key area of investigation would be the optimization of a flow Sonogashira coupling to produce the target molecule. This would involve screening heterogeneous catalysts to simplify purification, as well as optimizing parameters such as residence time, temperature, and reagent concentrations. The use of a packed-bed reactor with an immobilized palladium catalyst could enable a continuous process with easy separation of the product from the catalyst.

The table below outlines a potential research plan for developing a microfluidic synthesis.

| Parameter to Optimize | Experimental Variables | Goal |

| Catalyst System | Heterogeneous Pd catalysts (e.g., Pd on carbon), ligand choice, copper co-catalyst presence. | High conversion, low metal leaching, easy separation. |

| Flow Conditions | Flow rate (residence time), temperature, pressure. | Maximize yield and throughput, minimize side reactions. |

| Solvent and Base | Choice of solvent (e.g., MeCN, THF), organic vs. inorganic base. | Ensure reagent solubility, optimize reaction kinetics. |

| Work-up Procedure | In-line extraction, scavenging columns. | Continuous purification and isolation of the final product. |

This approach would not only provide a more efficient and scalable method for producing this compound but also generate valuable data for the broader application of flow chemistry in the synthesis of complex heterocyclic compounds.

Computational Design of Advanced Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials and drugs. scirp.org Future research should leverage these methods to design advanced derivatives of this compound with tailored properties.

DFT calculations can be used to model the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the molecule's reactivity and its potential use in electronic applications. schrodinger.comresearchgate.net By calculating these values, researchers can predict how different substituents on the pyridine ring or amino group would alter its electronic properties. For example, DFT studies on pyridine, pyrimidine, and their derivatives have established how the position and number of nitrogen atoms affect the HOMO and LUMO energy levels. researchgate.netscirp.org Similar calculations for derivatives of the target compound could identify candidates with specific electronic absorption profiles for use as dyes or in organic electronics.

Furthermore, molecular docking simulations can predict how these derivatives might bind to biological targets, such as enzymes or receptors. The core aminopyridine scaffold is present in numerous bioactive molecules. researchgate.net In silico screening of a virtual library of derivatives could identify promising candidates for development as inhibitors for specific kinases or other therapeutic targets. researchgate.net These computational hits would then be prioritized for synthesis and biological evaluation.

| Computational Method | Property to Investigate | Potential Application | Analogous Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, bond dissociation energies. | Predicting reactivity, designing materials with specific electronic properties. | DFT studies on quinoline (B57606) and other pyridine derivatives. scirp.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Designing new dyes and fluorescent probes. | Calculation of spectra for pyridinyl and pyrimidinyl phosphonates. ijcce.ac.ir |

| Molecular Docking | Binding affinity and mode to protein targets. | Drug discovery, identifying potential enzyme inhibitors. | In silico evaluation of aminopyridine derivatives as cholinesterase inhibitors. |

Scalable Synthetic Approaches for Industrial Research Applications

For this compound to be a truly useful building block, its synthesis must be amenable to large-scale production in a cost-effective and robust manner. While the Sonogashira coupling is a powerful reaction, its transition from laboratory to industrial scale presents challenges, including catalyst cost, removal of residual metals, and process safety. sci-hub.se

Future research must focus on developing a scalable synthesis. This involves moving beyond standard laboratory conditions to a process optimized for large-scale reactors. Key areas for investigation include minimizing the loading of the expensive palladium catalyst, exploring copper-free Sonogashira conditions to simplify purification, and developing non-chromatographic purification methods like crystallization or extraction. researchgate.net

The development of a robust process for the Sonogashira coupling of an aryl iodide and 2-ethynylpyridine (B158538) has been detailed for a pharmaceutical intermediate, highlighting the need to control impurities and residual palladium levels without chromatography. researchgate.net Similar process development studies, potentially using Design of Experiments (DoE), would be crucial for the target compound. sci-hub.se This would involve systematically evaluating the impact of variables like catalyst and ligand loading, temperature, and base concentration on yield and purity.

Another critical aspect is the synthesis of the starting materials, likely a 4-halo-pyridin-2-amine. Efficient, large-scale syntheses of functionalized aminopyridines are an active area of research. nih.govsemanticscholar.org A fully optimized, scalable route would consider the entire synthetic sequence to ensure commercial viability. The use of metal scavengers, such as functionalized silica, is a common industrial practice to ensure the final product meets the stringent purity requirements for pharmaceutical applications, and this would be a necessary component of any scalable process. silicycle.com

| Challenge in Scaling Up | Potential Solution | Research Focus |

| Catalyst Cost and Removal | Lowering catalyst loading (ppm levels), using heterogeneous catalysts, employing metal scavengers. | Optimization of reaction conditions, development of effective purification protocols. silicycle.comsci-hub.se |

| Reaction Robustness | Design of Experiments (DoE) to identify critical process parameters and establish operational ranges. | Systematic study of reaction variables to ensure consistent yield and quality. sci-hub.se |

| Purification | Development of crystallization-based purification instead of column chromatography. | Solvent screening, optimization of crystallization conditions (temperature, concentration). |

| Starting Material Availability | Optimization of multi-step synthesis for the 4-halopyridin-2-amine precursor. | Improving yields and throughput of precursor synthesis steps. nih.gov |

Q & A

Basic: What are the key functional groups in 4-((Trimethylsilyl)ethynyl)pyridin-2-amine, and how do they influence its chemical reactivity?

Answer:

The compound features three critical functional groups:

- Pyridine ring : Provides aromaticity and potential for π-π stacking interactions in biological or material systems.

- Ethynyl (alkyne) group : Enables participation in Sonogashira coupling or click chemistry for further derivatization .

- Trimethylsilyl (TMS) group : Acts as a protecting group for the alkyne, enhancing stability during synthesis and enabling selective deprotection under mild conditions (e.g., using TBAF) .

The electron-withdrawing nature of the pyridine ring polarizes the ethynyl group, increasing its electrophilicity in cross-coupling reactions. The TMS group sterically shields the alkyne, reducing unwanted side reactions .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical synthesis involves:

Sonogashira Coupling :

- React 4-iodopyridin-2-amine with trimethylsilylacetylene in the presence of a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI as a co-catalyst.

- Solvent: THF or DMF under inert atmosphere.

- Yield optimization: Maintain temperatures between 60–80°C and use excess trimethylsilylacetylene .

Deprotection (Optional) :

- Remove the TMS group using tetrabutylammonium fluoride (TBAF) in THF at 0°C to generate the terminal alkyne .

Key Variables : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and solvent polarity significantly impact yield (reported 60–85% in optimized conditions) .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS typically confirms the molecular ion peak [M+H]⁺ at m/z 219.1 (calculated for C₁₀H₁₅N₂Si) .

- FT-IR : Alkyne C≡C stretch at ~2100 cm⁻¹ and Si–C vibrations at 1250 cm⁻¹ .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Models the electron density distribution, identifying reactive sites. The pyridine ring’s C4 position (due to electron deficiency) and the ethynyl group are predicted hotspots for electrophilic/nucleophilic attacks .

- Molecular Docking : Used to study interactions with biological targets (e.g., enzymes), highlighting the TMS group’s role in modulating binding affinity through steric effects .

- Machine Learning (ML) : Trained on reaction databases (e.g., USPTO), ML algorithms optimize catalyst selection and solvent systems for coupling reactions, reducing trial-and-error experimentation .

Advanced: What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Catalyst Deactivation : Trace oxygen or moisture in solvents can poison Pd catalysts. Solution: Rigorous degassing of solvents and use of Schlenk techniques .

- Competing Side Reactions : Homocoupling of alkynes (Glasser-Hay reaction). Mitigation: Use excess CuI (2 equiv) to suppress dimerization .

- Solvent Effects : Polar aprotic solvents (DMF) enhance Pd solubility but may increase side reactions. Balance with toluene for improved selectivity .

Case Study : A 2025 study achieved 82% yield by switching from DMF to a DMF/toluene (1:3) mixture, reducing byproduct formation by 40% .

Advanced: How does the trimethylsilyl group influence applications in materials science?

Answer:

- Graphene Functionalization : The TMS-ethynyl group enables covalent bonding to graphene surfaces via microwave-assisted cycloaddition, enhancing conductivity in hybrid materials .

- Supramolecular Assembly : The TMS group’s hydrophobicity directs self-assembly in aqueous systems, forming nanostructures with tunable optical properties (e.g., quantum dots) .

- Stability in Harsh Conditions : The TMS-protected alkyne resists oxidation during high-temperature processing (e.g., polymer composites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.